molecular formula C8H5BrFNS B1382857 2-Bromo-7-fluoro-4-methylbenzothiazole CAS No. 1019108-45-2

2-Bromo-7-fluoro-4-methylbenzothiazole

Cat. No. B1382857
M. Wt: 246.1 g/mol
InChI Key: LRXXSJHRMSCSGX-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-4-methylbenzothiazole (BFBT) is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in a fused benzothiazole ring system. It has a CAS Number of 1019108-45-2 and a molecular weight of 247.11 . This compound has shown potential in various scientific fields, particularly in chemistry, materials science, and medicine.


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-fluoro-4-methylbenzothiazole consists of a benzothiazole ring system with bromo, fluoro, and methyl substituents at the 2nd, 7th, and 4th positions respectively . The InChI code for this compound is 1S/C8H6BrFNS/c1-4-2-3-5 (10)7-6 (4)11-8 (9)12-7/h2-3,12H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-7-fluoro-4-methylbenzothiazole include a molecular weight of 247.11 . The compound is typically stored at room temperature .

Scientific Research Applications

Antitumor Activity and Pharmacokinetics

2-Bromo-7-fluoro-4-methylbenzothiazole and its derivatives, such as Phortress, demonstrate potent antitumor activity. Phortress, a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has undergone preclinical toxicokinetic studies to determine its maximum tolerated dose and to advise a safe starting dose for clinical evaluation. The studies involved analyzing plasma pharmacokinetic parameters and assessing toxicological and pharmacodynamic endpoints in rodent organs. The results suggest a specific sensitivity in mice, establishing a maximum tolerated dose of 10 mg/kg Phortress (Bradshaw et al., 2008).

Potential in PET Imaging for β-amyloid Plaques

Benzothiazole derivatives, including 2-Bromo-7-fluoro-4-methylbenzothiazole-related compounds, have been explored for their potential in positron emission tomography (PET) imaging. Specifically, fluorine-substituted analogs of arylbenzothiazole have shown high affinity for Aβ plaques, indicating potential as PET imaging probes for diagnosing Alzheimer's disease. Radiolabeled 2-Aryl-6-[(18)F]fluorobenzothiazoles, synthesized for this purpose, demonstrated promising results in tissue distribution studies, particularly in the brain (Lee et al., 2011).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on the potential hazards of the compound, safe handling procedures, and emergency response measures.

properties

IUPAC Name

2-bromo-7-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXXSJHRMSCSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-fluoro-4-methylbenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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